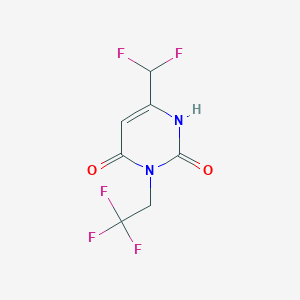

4-amino-6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-ol

Vue d'ensemble

Description

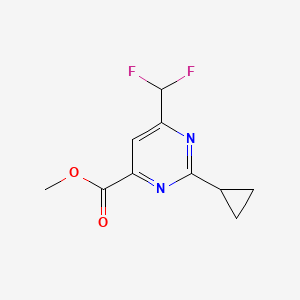

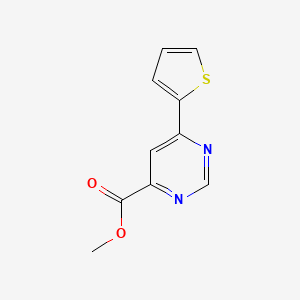

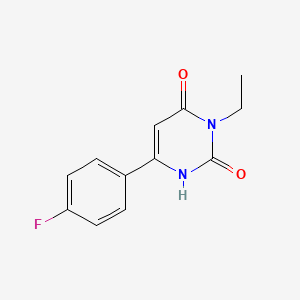

“4-amino-6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-ol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many drugs .

Molecular Structure Analysis

The molecular structure of “4-amino-6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-ol” includes an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms . One of these nitrogen atoms bears a hydrogen atom, and the other is referred to as pyrrole-type nitrogen .Applications De Recherche Scientifique

Antimicrobial Agents

Imidazole derivatives, including 4-amino-6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-ol , have been studied for their antimicrobial properties. They are known to exhibit activity against a variety of bacterial strains, including E. coli , S. aureus , and B. subtilis . The mechanism of action often involves the disruption of microbial cell membranes or inhibition of enzymes critical for bacterial survival.

Agricultural Chemicals

Beyond medical applications, imidazole derivatives can be used in agriculture as fungicides or plant growth regulators. Their biological activity can protect crops from fungal infections or modulate plant growth and development.

Each of these applications leverages the unique chemical properties of the imidazole ring, particularly its ability to participate in hydrogen bonding and its electronic characteristics, which allow for diverse interactions with biological targets. The compound 4-amino-6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-ol could potentially be modified to enhance its activity in any of these fields, making it a valuable scaffold for further research and development .

Orientations Futures

The future directions for research on “4-amino-6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-ol” and similar compounds could involve exploring their potential therapeutic applications, given the wide range of biological activities exhibited by imidazole derivatives . Further studies could also focus on developing more efficient synthesis routes and investigating the compound’s mechanism of action.

Mécanisme D'action

Target of Action

It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties . They are key components to functional molecules that are used in a variety of everyday applications .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological properties .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

5-amino-3-(2-methylimidazol-1-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c1-5-10-2-3-13(5)7-4-6(9)8(14)12-11-7/h2-4H,1H3,(H2,9,11)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALIIKWLLQVOIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NNC(=O)C(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.